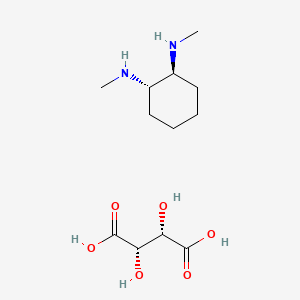
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which makes it valuable in the synthesis of enantiomerically pure substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate typically involves the reaction of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine with (2S,3S)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate
- (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate
- (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate
Uniqueness
The uniqueness of (1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (2S,3S)-2,3-dihydroxysuccinate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral targets.
Eigenschaften
Molekularformel |
C12H24N2O6 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-9-7-5-3-4-6-8(7)10-2;5-1(3(7)8)2(6)4(9)10/h7-10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1 |
InChI-Schlüssel |
CQPBQAXEISUECT-CSEKXHCISA-N |
Isomerische SMILES |
CN[C@H]1CCCC[C@@H]1NC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CNC1CCCCC1NC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
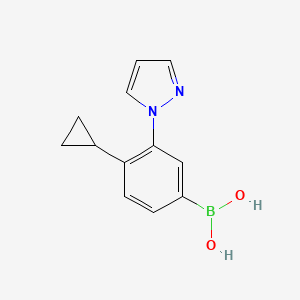

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
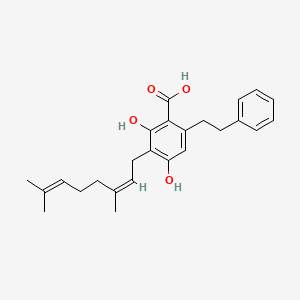
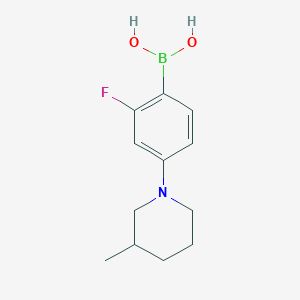
![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)


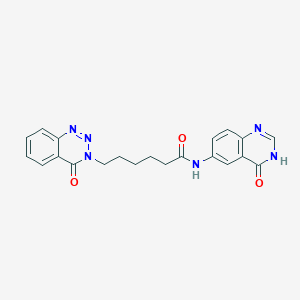
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085502.png)
